![molecular formula C13H18BrNO B7571769 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
1-[(3-Bromophenyl)methyl]-4-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromophenyl)methyl]-4-methoxypiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of piperidine derivatives that possess unique biological properties.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromophenyl)methyl]-4-methoxypiperidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. The compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, it has been found to possess anticonvulsant and analgesic properties.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine involves the inhibition of the NMDA receptor. The compound binds to the receptor and prevents the activation of the ion channel, leading to a decrease in the influx of calcium ions into the cell. This, in turn, reduces the excitability of the neuron, resulting in the attenuation of synaptic transmission. The compound has also been found to modulate the activity of other neurotransmitter systems such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine are diverse and depend on the experimental conditions. The compound has been found to decrease the release of glutamate, which is a major excitatory neurotransmitter in the brain. It has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity. Additionally, the compound has been found to modulate the activity of various ion channels and receptors, leading to changes in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine in lab experiments is its selectivity for the NMDA receptor. This allows for the specific modulation of synaptic transmission, leading to a better understanding of the underlying mechanisms of various neurological disorders. However, the compound has limited solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research on 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity for the NMDA receptor. Additionally, the compound can be used as a tool to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and epilepsy. Furthermore, the compound can be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
Conclusion:
In conclusion, 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine is a promising compound with potential applications in the field of pharmacology. The compound exhibits selectivity for the NMDA receptor and possesses diverse biochemical and physiological effects. The research on this compound has led to a better understanding of the underlying mechanisms of various neurological disorders. There are several future directions for the research on this compound, which can lead to the development of novel therapeutics for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine involves the reaction between 3-bromobenzyl chloride and 4-methoxypiperidine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-5-7-15(8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPWNAYTLUXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-methoxypiperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.